2,3-Bis(hexanoyloxy)propyl octadecanoate

Catalog No.
S15224907
CAS No.
56149-04-3
M.F
C33H62O6
M. Wt
554.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(hexanoyloxy)propyl octadecanoate

CAS Number

56149-04-3

Product Name

2,3-Bis(hexanoyloxy)propyl octadecanoate

IUPAC Name

2,3-di(hexanoyloxy)propyl octadecanoate

Molecular Formula

C33H62O6

Molecular Weight

554.8 g/mol

InChI

InChI=1S/C33H62O6/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24-26-32(35)38-29-30(39-33(36)27-23-9-6-3)28-37-31(34)25-22-8-5-2/h30H,4-29H2,1-3H3

InChI Key

PFUKHRZVJUFMPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

Description

1,2-dicaproyl-3-stearoylglycerol is a triglyceride.

2,3-Bis(hexanoyloxy)propyl octadecanoate is an ester compound characterized by its molecular formula C33H62O6C_{33}H_{62}O_{6}. It is derived from the reaction of octadecanoic acid (commonly known as stearic acid) and hexanoic acid (also known as caproic acid). The compound features a long-chain fatty acid structure, which imparts significant hydrophobic properties and stability, making it valuable in various industrial and scientific applications. Its structure consists of a propyl backbone with two hexanoyloxy groups attached at the 2 and 3 positions, along with an octadecanoate group at one end .

Involving 2,3-Bis(hexanoyloxy)propyl octadecanoate include:

  • Esterification: The formation of this compound typically occurs through the esterification process between octadecanoic acid and 2,3-dihydroxypropyl hexanoate, often catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Hydrolysis: In the presence of water and enzymes such as esterases, the compound can undergo hydrolysis to yield octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
  • Oxidation: The compound may also be oxidized to form corresponding carboxylic acids.
  • Reduction: Reduction reactions can produce alcohol derivatives from the original ester.

Research indicates that 2,3-Bis(hexanoyloxy)propyl octadecanoate plays a role in lipid metabolism. Its ability to integrate into lipid membranes can influence membrane fluidity and permeability. This property makes it a subject of investigation for applications in drug delivery systems, where it may enhance the bioavailability of lipophilic drugs. Additionally, its hydrolyzed products can participate in various metabolic pathways within biological systems .

The synthesis of 2,3-Bis(hexanoyloxy)propyl octadecanoate can be achieved through several methods:

  • Esterification Reaction:
    • Reactants: Octadecanoic acid and 2,3-dihydroxypropyl hexanoate.
    • Conditions: Typically requires a catalyst (e.g., sulfuric acid) and is performed under reflux.
  • Industrial Production:
    • Continuous flow reactors are utilized for large-scale production, allowing for better control over reaction conditions such as temperature and pressure. This method enhances yield and purity.
    • The use of immobilized catalysts can improve the efficiency of the synthesis process.

2,3-Bis(hexanoyloxy)propyl octadecanoate has a wide range of applications across various fields:

  • Chemistry: Serves as a model compound in studies focusing on esterification and hydrolysis reactions.
  • Biology: Investigated for its potential roles in lipid metabolism and as a component in lipid-based drug delivery systems.
  • Medicine: Explored for creating biocompatible materials suitable for medical implants and drug delivery applications.
  • Industry: Utilized in producing lubricants, surfactants, and plasticizers due to its hydrophobic nature and stability.

The interactions of 2,3-Bis(hexanoyloxy)propyl octadecanoate with biological membranes have been studied to understand its effects on membrane dynamics. The compound can integrate into lipid bilayers, potentially altering their properties. Moreover, its hydrolysis by esterases leads to the release of fatty acids that may have biological significance. Such interactions are crucial for developing lipid-based formulations that enhance drug delivery efficacy .

Several compounds share structural similarities with 2,3-Bis(hexanoyloxy)propyl octadecanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2,3-Bis(octanoyloxy)propyl heptadecanoateC34H66O6Similar ester structure with octanoate groups.
2,3-Bis(octanoyloxy)propyl decanoateC32H62O6Features decanoate groups; slightly shorter fatty acids.
Hexadecanoic acid, 2,3-bis(acetyloxy)propyl esterC27H50O6Contains acetoxy groups; shorter carbon chain.

Uniqueness

What sets 2,3-Bis(hexanoyloxy)propyl octadecanoate apart from these similar compounds is its unique combination of long-chain fatty acids that confer distinct hydrophobic properties and stability. This characteristic makes it particularly advantageous in applications requiring durable materials resistant to water.

XLogP3

12.2

Hydrogen Bond Acceptor Count

6

Exact Mass

554.45463969 g/mol

Monoisotopic Mass

554.45463969 g/mol

Heavy Atom Count

39

Dates

Modify: 2024-08-11

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